molecular formula C6H10ClFO2S B2842745 (3-Fluorocyclopentyl)methanesulfonyl chloride CAS No. 1783777-07-0

(3-Fluorocyclopentyl)methanesulfonyl chloride

Cat. No.: B2842745
CAS No.: 1783777-07-0
M. Wt: 200.65
InChI Key: HGDBCNWSUOTLFY-UHFFFAOYSA-N
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Description

(3-Fluorocyclopentyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a cyclopentyl ring and a methanesulfonyl chloride group. This compound is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorocyclopentyl)methanesulfonyl chloride typically involves the fluorination of cyclopentylmethanesulfonyl chloride. This process requires careful control of reaction conditions, including temperature and the use of specific fluorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process must be optimized to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

(3-Fluorocyclopentyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve lithium aluminum hydride or other strong reducing agents.

  • Substitution reactions typically require nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation can yield sulfonyl chlorides with higher oxidation states.

  • Reduction can produce alcohols, amines, or other reduced derivatives.

  • Substitution reactions can result in the formation of sulfonamides, esters, or other substituted products.

Scientific Research Applications

(3-Fluorocyclopentyl)methanesulfonyl chloride: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

  • Biology: Employed in the study of enzyme inhibitors and other biological targets.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluorocyclopentyl)methanesulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The fluorine atom enhances the electrophilic character of the compound, making it more reactive in substitution reactions. The sulfonyl chloride group acts as a good leaving group, facilitating nucleophilic substitution reactions.

Molecular Targets and Pathways:

  • The compound can target specific enzymes or receptors in biological systems.

  • It may be involved in pathways related to the synthesis of fluorinated compounds or the modification of existing molecules.

Comparison with Similar Compounds

(3-Fluorocyclopentyl)methanesulfonyl chloride: is unique due to its fluorinated cyclopentyl ring, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Cyclopentylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

  • 3-Fluorobenzylmethanesulfonyl chloride: Contains a benzene ring instead of a cyclopentyl ring, leading to different chemical behavior.

  • 3-Fluorocyclohexylmethanesulfonyl chloride: Has a cyclohexyl ring instead of a cyclopentyl ring, affecting its reactivity and applications.

These compounds share similarities in their sulfonyl chloride functionality but differ in their structural features, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(3-fluorocyclopentyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)4-5-1-2-6(8)3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDBCNWSUOTLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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